molecular formula C10H11NO2S B2980209 (2R,4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid CAS No. 64970-78-1

(2R,4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2980209
CAS RN: 64970-78-1
M. Wt: 209.26
InChI Key: AZDYQBFYMBALBY-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid, also known as PTCA, is a heterocyclic organic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. PTCA is a chiral molecule that exists in two enantiomeric forms, with (2R,4R)-PTCA being the biologically active form.

Scientific Research Applications

Crystal Structure and Synthesis

  • The synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids via nucleophilic addition of L-Cysteine to aromatic aldehydes has been demonstrated. This process involves a yield and time-effective reaction at room temperature in aqueous DMSO medium, using NaHCO3 as a base. The diastereomers are characterized spectroscopically and quantified for diastereomeric excess. The study suggests a plausible mechanism for stereoselectivity via an in situ imine intermediate, supported by NMR and single-crystal structure analysis (Jagtap et al., 2016).

Solubility and Stability

  • Research on (2RS)-2-Alkyl, 2,2-dialkyl, and 2-aryl derivatives of (4R)-thiazolidine-4-carboxylic acid has been conducted, focusing on their solubility, stability, and dissociation constants in aqueous solutions. This study highlights the variations in solubility based on the molecule size, position, and number of polar groups. The stability of these derivatives varies, with different substituents influencing the depth and speed of decomposition (Butvin et al., 2000).

Synthesis and Characterization

  • The synthesis of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid has been explored. The reaction of ortho-vanillin and L-cysteine leads to a racemic mixture of this compound. The mixture is characterized using various techniques, including NMR, ESI-MS, and X-ray diffraction, revealing the existence of the compound as a zwitterion in the solid state (Muche et al., 2018).

Anticancer Activity and Molecular Docking Studies

  • Tetra-substituted metallophthalocyanines bearing thiazolidine derivatives have been synthesized and their anticancer activity on various cancer cell lines has been studied. This includes molecular docking studies to understand the chemical and biological activities of these derivatives (Bilgiçli et al., 2021).

Solid-Phase Synthesis and Molecular Structures

  • Solid-phase synthesis of small organic molecules based on the thiazolidine scaffold has been described. This includes the transformation of aldehydes with unprotected (R)-cysteine attached to a polymeric support, leading to the synthesis of various thiazolidines (Patek et al., 1995).

properties

IUPAC Name

(2R,4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYQBFYMBALBY-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@H](S1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid

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